

Commercial availability of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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Compound of Interest

Compound Name: 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1287646

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Technical Guide: 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, safety, and synthesis of **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine** (CAS Number: 226085-18-3). This versatile heterocyclic compound serves as a crucial intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutics.

Commercial Availability

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is readily available from several commercial suppliers. The following table summarizes a selection of vendors and their offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Quantity	Price (USD)	Purity
Sigma-Aldrich (Ambeed)	AMBH9614FB25	1 g	\$23.00	97%
		5 g	\$80.50	
		10 g	\$159.85	
Bridge Organics	HT.077	Price on request	Price on request	Not specified
2A Biotech	2A-0129533	Inquire	Inquire	Not specified
BLDpharm	BD00647898	Inquire	Inquire	Not specified

Data compiled from publicly available supplier information.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

A summary of the key physicochemical properties of **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine** is provided below.

Property	Value	Source
CAS Number	226085-18-3	Sigma-Aldrich
IUPAC Name	3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine	Sigma-Aldrich
Molecular Formula	C ₁₄ H ₁₁ BrN ₂ O ₂ S	Sigma-Aldrich
Molecular Weight	351.22 g/mol	Calculated
Physical Form	Solid	Sigma-Aldrich
Purity	97%	Sigma-Aldrich
Storage Temperature	Inert atmosphere, room temperature	Sigma-Aldrich
InChI Key	NDJOLIOBEZICFO-UHFFFAOYSA-N	Sigma-Aldrich

Safety and Handling

The tosylated compound's specific safety data is not extensively detailed in public literature; however, hazard information for the precursor, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is available and should be considered.

Hazard Statements for **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine**:

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.

GHS Pictograms:

- GHS07 (Exclamation Mark)

Signal Word:

- Warning

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The synthesis of **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine** can be achieved in a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following protocols are based on established literature procedures for similar substrates.

Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a patented method for the bromination of 7-azaindole.^[4]

- Materials:
 - 1H-pyrrolo[2,3-b]pyridine (7-azaindole)
 - Bromine (Br₂)
 - Nickel(II) acetate
 - Triethanolamine borate
 - An appropriate organic solvent (e.g., Dichloromethane)
- Procedure:
 - Dissolve 100 mmol of 7-azaindole in a suitable organic solvent within a reactor.

- Add 40 mmol of a catalyst mixture composed of nickel(II) acetate and triethanolamine borate in a 3:1 molar ratio.
- Heat the reaction mixture to 100 °C with stirring (e.g., 90 rpm).
- Slowly introduce 300 mmol of bromine gas into the reaction mixture.
- Maintain the reaction under reflux for 3 hours.
- Upon completion, cool the reaction mixture and purify the product (e.g., via column chromatography) to obtain 3-bromo-1H-pyrrolo[2,3-b]pyridine. The reported yield for this method is 99.0%.[\[4\]](#)

Step 2: N-Tosylation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

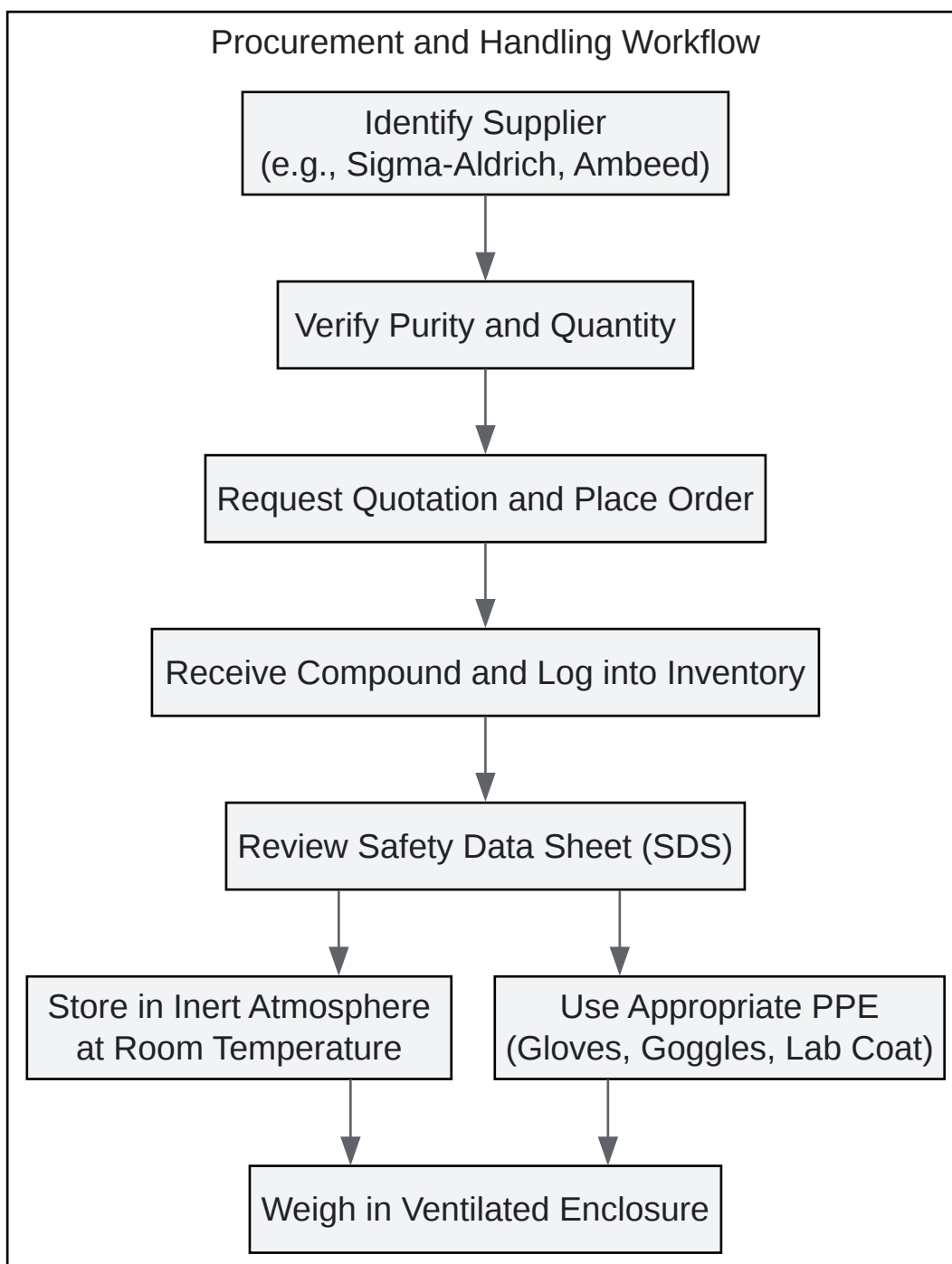
This protocol is a general method for the N-tosylation of 7-azaindole derivatives, adapted from a procedure described for a similar substrate.[\[5\]](#)

- Materials:
 - 3-Bromo-1H-pyrrolo[2,3-b]pyridine
 - p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
 - 4-Dimethylaminopyridine (DMAP)
 - Triethylamine (TEA)
 - Dichloromethane (DCM)
- Procedure:
 - Dissolve 3-Bromo-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM).
 - Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
 - Add p-toluenesulfonyl chloride (tosyl chloride) to the mixture.

- Stir the reaction at room temperature for 12 hours.
- Monitor the reaction to completion (e.g., by TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine**.

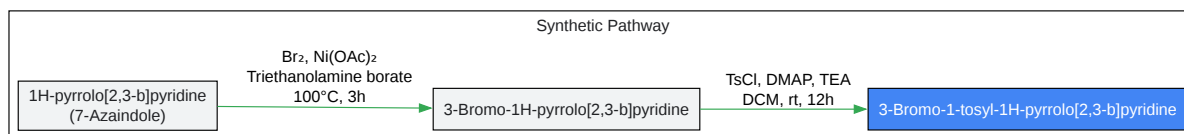
Visualizations

The following diagrams illustrate key logical and chemical pathways related to **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine**.



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Caption: Procurement and handling workflow for **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine**.



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Caption: Two-step synthesis of **3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine**.

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